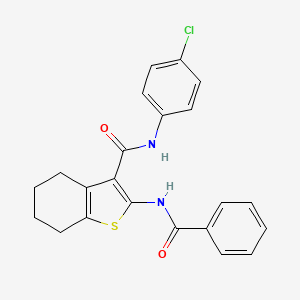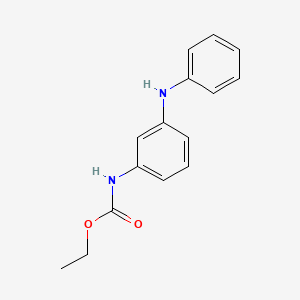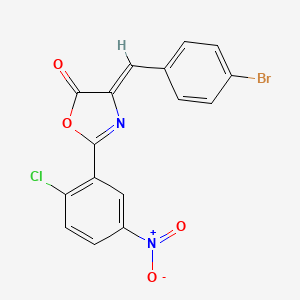
2-benzamido-N-(4-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-benzamido-N-(4-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a chemical compound known for its potential applications in various scientific fields. This compound features a benzamido group, a chlorophenyl group, and a tetrahydrobenzothiophene core, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzamido-N-(4-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the benzothiophene core: This can be achieved through cyclization reactions involving sulfur-containing reagents.
Introduction of the benzamido group: This step often involves amide bond formation using benzoyl chloride and an amine.
Chlorophenyl substitution: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-benzamido-N-(4-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to derivatives with different properties.
Scientific Research Applications
2-benzamido-N-(4-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anti-inflammatory effects.
Medicine: Research may explore its potential as a drug candidate for various diseases.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-benzamido-N-(4-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-benzamido-N-(4-chlorophenethyl)thiazole-4-carboxamide
- 2-benzamido-N-(4-chlorobenzyl)thiazole-4-carboxamide
- 2-benzamido-N-[2-(4-chlorophenyl)ethyl]-4-pyridinecarboxamide
Uniqueness
2-benzamido-N-(4-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to its tetrahydrobenzothiophene core, which imparts distinct chemical and biological properties compared to other similar compounds
Properties
Molecular Formula |
C22H19ClN2O2S |
|---|---|
Molecular Weight |
410.9 g/mol |
IUPAC Name |
2-benzamido-N-(4-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C22H19ClN2O2S/c23-15-10-12-16(13-11-15)24-21(27)19-17-8-4-5-9-18(17)28-22(19)25-20(26)14-6-2-1-3-7-14/h1-3,6-7,10-13H,4-5,8-9H2,(H,24,27)(H,25,26) |
InChI Key |
QYNACAUPTHISJB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B15042477.png)

![2,4-dibromo-6-[(E)-(2-{4-(dimethylamino)-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B15042486.png)
![2,6-dimethoxy-4-[(E)-({[3-(2-methoxy-1-naphthyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]phenyl acetate](/img/structure/B15042491.png)
![N'-[(3Z)-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B15042494.png)
![2-methoxy-6-[(E)-(naphthalen-1-ylimino)methyl]phenol](/img/structure/B15042506.png)
![Butyl 3-({[(3-methylbenzoyl)amino]carbothioyl}amino)benzoate](/img/structure/B15042518.png)
![N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-4-nitrobenzohydrazide](/img/structure/B15042531.png)

![N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-(5-hydroxy-1H-pyrazol-3-YL)acetohydrazide](/img/structure/B15042544.png)
![(3E)-1-(4-bromophenyl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B15042548.png)
![(2-bromophenyl){4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone](/img/structure/B15042551.png)

![2-{3-[3-(diethylamino)phenoxy]-5-nitrophenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B15042562.png)
